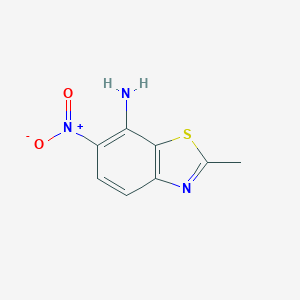

2-Methyl-6-nitro-7-aminobenzothiazole

描述

2-Methyl-6-nitro-7-aminobenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methyl-6-nitro-7-aminobenzothiazole (MNB) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MNB is characterized by the following chemical structure:

- Chemical Formula : C₇H₈N₄O₂S

- CAS Number : 101420-69-3

- Molecular Weight : 196.23 g/mol

The presence of the nitro and amino groups in its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

MNB has shown significant antimicrobial properties against various pathogens. In a study evaluating a library of 2-aminobenzothiazole derivatives, it was found that MNB exhibited anti-virulence activities against Pseudomonas aeruginosa, reducing motility and toxin production associated with pathogenic functions . The compound's mechanism involves targeting the histidine kinases, which are crucial for bacterial virulence.

Anticancer Properties

MNB has been investigated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The compound's IC₅₀ values in these studies were reported to be approximately 18.36 μM for MCF-7 cells . Additionally, it has been shown to inhibit VEGFR-2, a key receptor involved in tumor angiogenesis, with significant reductions in cell viability observed at concentrations as low as 1 μM .

Inhibition of Kinases

The biological activity of MNB is largely attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, it has been shown to inhibit CK1δ with an IC₅₀ of approximately 2.59 μM . This inhibition disrupts critical signaling pathways that promote cell survival and proliferation in cancer cells.

Antiangiogenic Effects

MNB's ability to inhibit VEGFR-2 not only contributes to its anticancer effects but also highlights its potential as an antiangiogenic agent. By blocking this receptor, MNB can reduce tumor blood supply, thereby limiting tumor growth and metastasis .

Case Studies

- Antimicrobial Efficacy Against Pseudomonas aeruginosa :

- Anticancer Activity in Breast Cancer Cells :

- VEGFR-2 Inhibition :

Summary Table of Biological Activities

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of 2-methyl-6-nitro-7-aminobenzothiazole exhibit notable antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted that certain derivatives possess significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

Antiprotozoal Activity

The compound has demonstrated in vitro antiprotozoal effects against Trichomonas vaginalis, with an IC50 value of 625 nM. This positions it as a candidate for further development in treating protozoal infections .

Antiviral Properties

Recent studies have explored the antiviral capabilities of benzothiazole derivatives, including this compound. These compounds are being investigated for their potential against viral infections, particularly in the context of emerging viral threats .

Material Science Applications

Dye Production

this compound serves as an important intermediate in the synthesis of azo dyes. It is utilized in diazotation reactions to produce vibrant dyes used in textiles and other materials. The compound's ability to form stable azo linkages enhances its utility in dye chemistry .

Nonlinear Optical Materials

The compound has been incorporated into the synthesis of push-pull nonlinear optical chromophores. These materials are critical for applications in photonics and optoelectronics, where they are used to develop devices such as modulators and switches .

Organic Synthesis Applications

Synthesis of Heterocycles

this compound is a versatile building block in organic synthesis. It has been employed in multicomponent reactions to synthesize complex heterocycles. For example, it can participate in C–N coupling reactions facilitated by copper catalysts, yielding various nitrogen-containing compounds with potential biological activity .

Electrochemical Applications

This compound has been used as a model analyte for voltammetric determination of electrochemically reducible organic substances. Its electrochemical properties can be exploited for analytical purposes, enhancing the detection and quantification of various analytes .

Case Studies

属性

IUPAC Name |

2-methyl-6-nitro-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-10-5-2-3-6(11(12)13)7(9)8(5)14-4/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVWKSOQCZPKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291502 | |

| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-69-3 | |

| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。